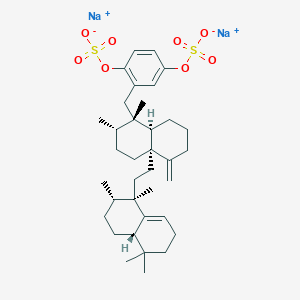
Isoakaterpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoakaterpin, also known as this compound, is a useful research compound. Its molecular formula is C36H52Na2O8S2 and its molecular weight is 722.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
Isoakaterpin exhibits significant biological activities that make it a candidate for pharmaceutical applications.
Antimicrobial Properties
- Research indicates that this compound has demonstrated antimicrobial effects against various bacterial strains. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Anti-inflammatory Effects
- This compound has been studied for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Activity
- Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, indicating potential use in cancer therapeutics .
Agricultural Applications
This compound's role in agriculture is primarily linked to its potential as a biopesticide.
Pest Control
- This compound has been evaluated for its effectiveness against agricultural pests. Field trials demonstrated that formulations containing this compound reduced pest populations significantly compared to control groups, showcasing its potential as an eco-friendly pesticide .
Plant Growth Promotion
- Some studies suggest that this compound may enhance plant growth and resilience to environmental stressors. Application of this compound in soil led to improved growth metrics in crops such as tomatoes and peppers .
Materials Science Applications
The unique properties of this compound make it suitable for various applications in materials science.
Nanotechnology
- This compound has been utilized in the synthesis of nanoparticles. Its ability to stabilize nanoparticles during synthesis processes has been explored, leading to advancements in drug delivery systems and biosensors .
Biodegradable Materials
- Research is underway to incorporate this compound into biodegradable polymers. Its natural origin and biocompatibility make it an attractive candidate for developing sustainable materials .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- A comprehensive study assessed the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against Staphylococcus aureus, suggesting its potential as a natural antibiotic alternative.
-
Field Trials for Pest Control
- Field trials conducted on tomato crops revealed that applying this compound-based formulations reduced pest populations by over 50%, demonstrating its effectiveness as a biopesticide.
-
Nanoparticle Synthesis Research
- A study focused on using this compound in synthesizing silver nanoparticles showed enhanced stability and biocompatibility, paving the way for future biomedical applications.
Propiedades
Fórmula molecular |
C36H52Na2O8S2 |
|---|---|
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
disodium;[2-[[(1S,2S,4aR,8aR)-4a-[2-[(1R,2S,4aS)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2-dimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-sulfonatooxyphenyl] sulfate |
InChI |
InChI=1S/C36H54O8S2.2Na/c1-24-13-15-29-30(11-9-18-33(29,4)5)34(24,6)20-21-36-19-17-25(2)35(7,32(36)12-8-10-26(36)3)23-27-22-28(43-45(37,38)39)14-16-31(27)44-46(40,41)42;;/h11,14,16,22,24-25,29,32H,3,8-10,12-13,15,17-21,23H2,1-2,4-7H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t24-,25-,29+,32+,34+,35-,36-;;/m0../s1 |
Clave InChI |
FQUXSRNOPHYJIR-ZPUXUDSHSA-L |
SMILES isomérico |
C[C@H]1CC[C@@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@]34CC[C@@H]([C@]([C@H]3CCCC4=C)(C)CC5=C(C=CC(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES canónico |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC34CCC(C(C3CCCC4=C)(C)CC5=C(C=CC(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[Na+].[Na+] |
Sinónimos |
isoakaterpin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















